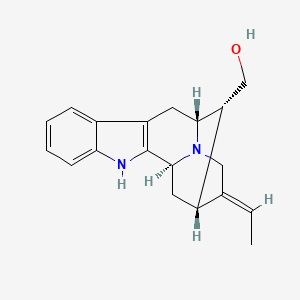![molecular formula C10H11N4O12P2-3 B1261522 5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
5'-O-[(phosphonatooxy)phosphinato]xanthosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XDP(3-) is trianion of xanthosine 5'-diphosphate arising from deprotonation of all three OH groups of the diphosphate. It is an organophosphate oxoanion and a xanthosine 5'-phosphate. It is a conjugate base of a XDP.
Wissenschaftliche Forschungsanwendungen
Metal Ion-Binding Properties
5'-O-[(phosphonatooxy)phosphinato]xanthosine, as a derivative of xanthosine 5'-monophosphate (XMP), exhibits unique acid-base and metal ion-binding properties. In physiological pH, it predominantly exists in a negatively charged state, binding strongly to metal ions such as Co(2+), Ni(2+), Cu(2+), Zn(2+), and Cd(2+). This metal-binding capacity suggests potential applications in studying metal-nucleotide interactions and possibly in developing metal-based drugs (Sigel, Operschall, & Griesser, 2009).
Synthesis and Reactivity
The synthesis and reactivity of various 5'-O-[(phosphonatooxy)phosphinato]xanthosine derivatives have been extensively researched. These derivatives are synthesized using specific redox reactions and show unique properties depending on the substituents used in the alkylidene chain. Such studies are crucial for understanding the chemical behavior of these compounds and for exploring their potential uses in biochemical and pharmaceutical applications (Endová, Masojídková, Buděšínský, & Rosenberg, 1998).
Pharmaceutical Applications
Research into the pharmaceutical applications of 5'-O-[(phosphonatooxy)phosphinato]xanthosine derivatives has been significant. Studies have focused on synthesizing various analogues and testing them for activities like enzyme inhibition and cellular toxicity. This area of research is pivotal for the development of new therapeutic agents and for understanding the molecular mechanisms of existing drugs (Chen, Wiemer, Hohl, & Wiemer, 2002).
Antiviral Evaluation
Some derivatives of 5'-O-[(phosphonatooxy)phosphinato]xanthosine have been evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV). While certain derivatives did not exhibit significant antiviral activity, the studies contribute to a better understanding of the chemical and enzymatic stability of these compounds, paving the way for the development of more effective antiviral agents (Barral et al., 2006).
Enzyme Inhibition Studies
5'-O-[(phosphonatooxy)phosphinato]xanthosine derivatives have been used to study enzyme inhibition, particularly in the context of GTP-binding proteins. These studies are crucial for understanding the molecular basis of diseases and for the development of new therapeutic strategies targeting specific enzymes (Yanachkov, Pan, Wessling-Resnick, & Wright, 1997).
Structural and Infrared Studies
Structural and infrared studies of 5'-O-[(phosphonatooxy)phosphinato]xanthosine complexes with metals like Pt(II), Cu(II), and Mg(II) have been conducted. These studies offer insights into the binding modes and interactions of these complexes, which can have implications in areas like drug design and material science (Scherer, Tajmir-Riahi, & Theophanides, 1984).
Eigenschaften
Produktname |
5'-O-[(phosphonatooxy)phosphinato]xanthosine |
|---|---|
Molekularformel |
C10H11N4O12P2-3 |
Molekulargewicht |
441.16 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O12P2/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18)/p-3/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
YMOPVQQBWLGDOD-UUOKFMHZSA-K |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



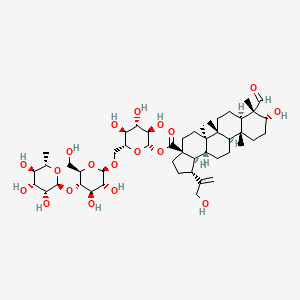
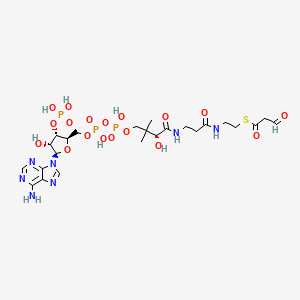
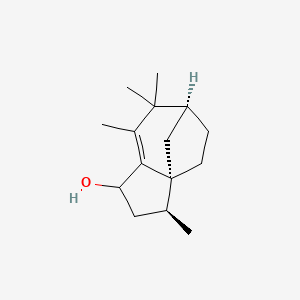
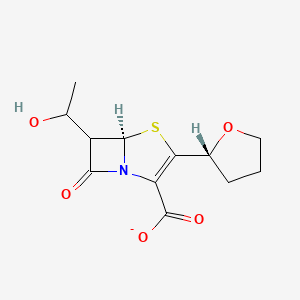
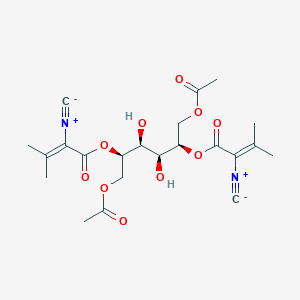
![(1R,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B1261449.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![TG(16:1(9Z)/16:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1261453.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)

